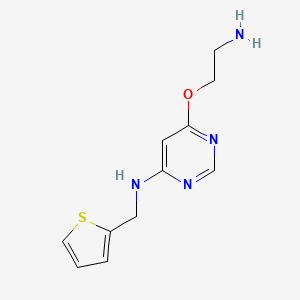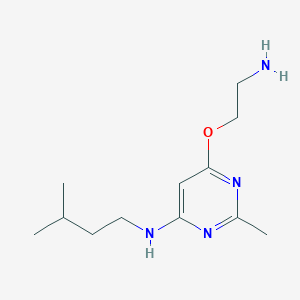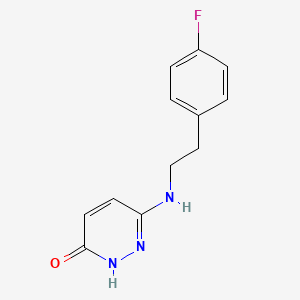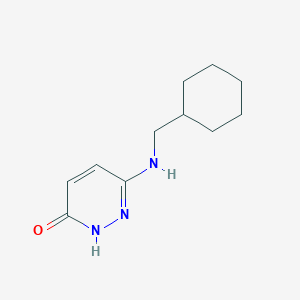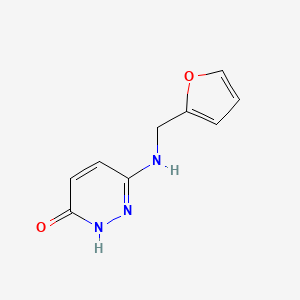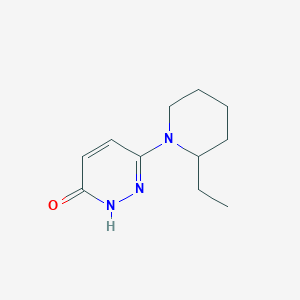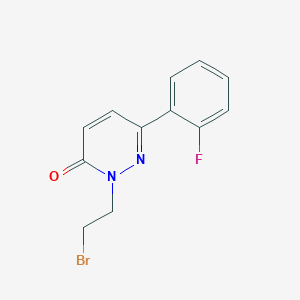
2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one
Overview
Description
The compound “2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one” is a pyridazine derivative. Pyridazines are heterocyclic compounds with a six-membered ring structure containing two nitrogen atoms and four carbon atoms . The compound also contains a bromoethyl group and a fluorophenyl group attached to the pyridazine ring.
Molecular Structure Analysis
The pyridazine ring in the compound is a planar, aromatic ring, similar to benzene but with two nitrogen atoms instead of carbon atoms in the ring . The bromoethyl and fluorophenyl groups would be attached to the carbon atoms in the ring.Chemical Reactions Analysis
Pyridazine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The bromoethyl and fluorophenyl groups could also potentially participate in reactions, depending on the conditions.Scientific Research Applications
Optical Properties and Fluorescent Probes
- Indolizino[3,2-c]quinolines Synthesis and Optical Properties : A study explored the synthesis of indolizino[3,2-c]quinolines, which are a new class of fluorophores, potentially used as fluorescent probes in aqueous systems. These compounds were synthesized through a process involving 2-methylpyridines and 2-bromo-2'-nitroacetophenone, hinting at the relevance of similar bromo and fluoro-substituted compounds in developing fluorescent materials (Park et al., 2015).
Synthesis of Biologically Active Compounds
- Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one : This compound, which shares structural similarities with 2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one, is an important intermediate in creating various biologically active compounds. Its synthesis from pyridin-4-ol and 4-bromo-2-fluoroaniline involves several steps including nitration, chlorination, N-alkylation, and reduction (Wang et al., 2016).
Methodologies in Organic Synthesis
- Copper-Catalyzed Dehydrogenation : A method for synthesizing pyridazin-3(2H)-ones via copper-catalyzed dehydrogenation of 4,5-dihydropyridazin-3(2H)-ones was developed. This methodology could be applied to the preparation of N-substituted 6-phenylpyridazinone compounds containing fluorine, showcasing the versatility of such compounds in organic synthesis (Liang et al., 2013).
Drug Discovery and Medicinal Chemistry
- Discovery of Full-Color-Tunable Emissive Fluorescent Probes : A novel fluorescent core skeleton, 1,2-dihydropyrrolo[3,4-beta]indolizin-3-one, was developed, indicating the potential of similar structures in creating tunable fluorescent probes for biological applications. This highlights the significance of bromo and fluoro-substituted compounds in drug discovery and medicinal chemistry (Kim et al., 2008).
Future Directions
properties
IUPAC Name |
2-(2-bromoethyl)-6-(2-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN2O/c13-7-8-16-12(17)6-5-11(15-16)9-3-1-2-4-10(9)14/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNUSDRKLQQEJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CCBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4,7-dihydro-5H-thieno[2,3-c]pyran-3-yl)methanamine hydrochloride](/img/structure/B1492161.png)
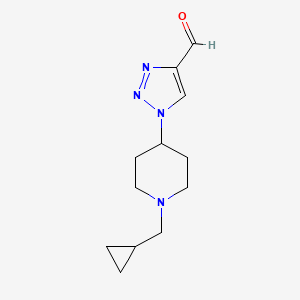
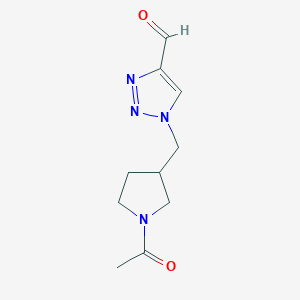
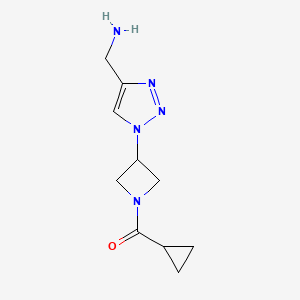
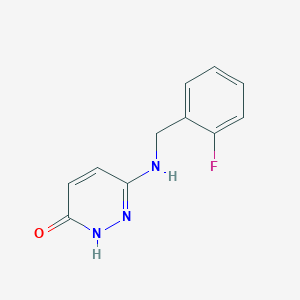
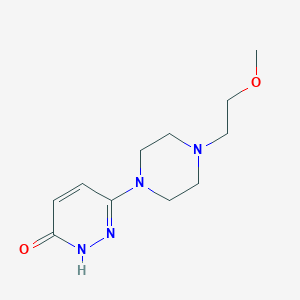
![2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492173.png)
